11-Deoxy Limaprost-d3

Catalog No.
S12896051
CAS No.
M.F
C22H36O4
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Deoxy Limaprost-d3

Product Name

11-Deoxy Limaprost-d3

IUPAC Name

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

Molecular Formula

C22H36O4

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3

InChI Key

GGXXRJAROSMGDC-MGMHINSMSA-N

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O

11-Deoxy Limaprost-d3 is a synthetic derivative of Limaprost, which is a prostaglandin E1 analog. This compound is characterized by its molecular formula C22H36O4C_{22}H_{36}O_{4} and a molecular weight of approximately 364.53 g/mol. It is primarily utilized in pharmaceutical applications due to its biological activity, particularly in vasodilation and anti-inflammatory processes. The "d3" designation indicates that this compound has been isotopically labeled with deuterium, enhancing its stability and allowing for more precise tracking in biological studies.

The chemical behavior of 11-Deoxy Limaprost-d3 includes its transformation under various conditions. Notably, it can degrade to form 17S,20-dimethyl-trans-D2-PGA1 (11-deoxy-D10) when exposed to humidity, indicating sensitivity to environmental factors . Additionally, it can participate in inclusion complex formation with cyclodextrins, which stabilizes the compound and enhances its solubility .

11-Deoxy Limaprost-d3 exhibits significant biological activity, particularly in the modulation of vascular tone. It acts as a potent vasodilator, improving blood flow and exhibiting anti-thrombotic properties. In animal studies, it has shown efficacy in reducing ischemia and promoting tissue healing . Furthermore, its deuterated form allows for enhanced metabolic stability and longer half-life in vivo, making it a valuable candidate for therapeutic applications.

The synthesis of 11-Deoxy Limaprost-d3 typically involves multi-step organic reactions starting from simpler prostaglandin precursors. The process may include:

  • Deuteration: Introduction of deuterium atoms at specific positions to create the labeled compound.
  • Functional Group Modifications: Altering hydroxyl or carbonyl groups to achieve the desired biological activity.
  • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

These steps require careful control of reaction conditions to ensure high yield and purity.

11-Deoxy Limaprost-d3 is primarily used in research settings to study prostaglandin pathways and their effects on human physiology. Its applications include:

  • Pharmaceutical Development: Investigating potential treatments for cardiovascular diseases.
  • Biochemical Research: Understanding the mechanisms of action of prostaglandins in inflammation and pain management.
  • Diagnostic Tools: Utilizing its isotopic labeling for tracing studies in metabolic pathways.

Studies on the interactions of 11-Deoxy Limaprost-d3 with other biological molecules have revealed its ability to form stable complexes with cyclodextrins, enhancing its solubility and bioavailability . Research indicates that these interactions can mitigate degradation under humid conditions, thus preserving its efficacy for longer periods.

Several compounds share structural and functional similarities with 11-Deoxy Limaprost-d3. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
LimaprostHighVasodilatorParent compound; less stable than d3
Prostaglandin E1ModerateVasodilation, anti-inflammatoryNaturally occurring; not deuterated
17S,20-Dimethyl-trans-D2-PGA1ModerateAnti-thromboticDegradation product of Limaprost
11-Deoxy-Δ10HighSimilar biological effectsIntermediate product; less stable

The uniqueness of 11-Deoxy Limaprost-d3 lies in its deuterated structure which provides enhanced stability and tracking capabilities in biological systems compared to its non-deuterated counterparts.

Synthetic Routes for 11-Deoxy Limaprost-d3 Production

The synthesis of 11-Deoxy Limaprost-d3 represents a specialized application of deuterium incorporation strategies within prostaglandin analog chemistry [4]. This deuterated compound, characterized by the molecular formula C22H33D3O4 and a molecular weight of 367.54 grams per mole, requires sophisticated synthetic approaches that maintain stereochemical integrity while introducing stable isotopic labels [2] [3].

The primary synthetic route for 11-Deoxy Limaprost-d3 production involves multi-step organic reactions starting from simpler prostaglandin precursors . The synthesis typically begins with the preparation of key cyclopentane intermediates, which serve as the core scaffold for subsequent functional group elaboration [28]. The strategic incorporation of deuterium atoms occurs through targeted deuteration of the methyl group, specifically at the C5 position of the non-1-enyl side chain [2].

The deuteration process employs catalytic methods utilizing deuterium exchange reactions between hydrogen-containing substrates and deuterium sources such as deuterium oxide or deuterium gas [5] [17]. These reactions require careful control of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity of the deuterated product [14] [15]. The use of palladium on carbon and rhodium on carbon catalysts has proven effective for achieving site-selective deuterium incorporation [15].

Synthetic ParameterOptimal ConditionsExpected Outcome
Temperature180°CHigh deuterium incorporation
Reaction Time48 hoursComplete conversion
Catalyst Loading11 mol% Pd/C, 11 mol% Rh/CEnhanced selectivity
Solvent System2-Propanol/Deuterium oxide (1:2)Improved deuteration efficiency
Deuterium SourceDeuterium oxide99% isotopic purity

The synthetic sequence involves protecting group strategies to maintain the integrity of sensitive functional groups during the deuteration process [6]. Tetrahydropyranyl protection of alcohol functionalities allows for selective deuteration without unwanted side reactions [28]. The stereochemical outcome at critical positions is dictated by the configuration of key intermediates, ensuring a highly stereospecific synthetic route [28].

Isotopic Labeling Techniques for Stable Deuterium Integration

Isotopic labeling techniques for deuterium integration in pharmaceutical compounds have evolved significantly, with multiple strategies available for achieving stable deuterium incorporation [9] [25]. The kinetic isotope effect associated with deuterium substitution provides enhanced metabolic stability compared to hydrogen-containing analogs [19] [9].

Hydrogen-Deuterium Exchange Methodology

The primary approach for deuterium incorporation involves hydrogen-deuterium exchange reactions under controlled conditions [25] [5]. Flow chemistry techniques have emerged as particularly effective for deuteration reactions, offering superior control over reaction parameters compared to traditional batch methods [5] [14]. The microwave-assisted deuteration process enables direct and uniform heating through dipole moment interactions, significantly improving heating and reaction efficiency [14].

Deuteration TechniqueAdvantagesDeuterium Incorporation Rate
Catalytic Exchange with Deuterium GasHigh selectivity85-95%
Deuterium Oxide ExchangeCost-effective75-90%
Flow Chemistry DeuterationScalable process90-98%
Microwave-Assisted ExchangeRapid heating80-92%

Site-Selective Deuteration Strategies

Site-selective deuteration requires careful consideration of electronic and steric factors that influence deuterium incorporation [25] [4]. The strategic placement of deuterium atoms at metabolically labile positions can significantly alter pharmacokinetic profiles through the kinetic isotope effect [9] [19]. For 11-Deoxy Limaprost-d3, the trideuteriomethyl substitution at the C5 position provides optimal metabolic stability enhancement [2].

Advanced deuteration methodologies employ transition metal catalysis to achieve regioselective deuterium incorporation [25]. Ruthenium nanoparticles on polyvinylpyrrolidone support have demonstrated effectiveness for deuteration of heterocyclic compounds, enabling selective labeling at positions adjacent to heteroatoms [25]. The precision deuteration approach allows for the synthesis of isotopic variants dominated by single deuteration patterns [4].

Quality Parameters for Deuterium Integration

The assessment of deuterium incorporation requires sophisticated analytical techniques to confirm isotopic purity and distribution [16] [29]. Nuclear magnetic resonance spectroscopy serves as the primary tool for deuterium quantification, providing detailed information about deuterium location and abundance [6] [29]. Mass spectrometry techniques complement nuclear magnetic resonance analysis by confirming molecular weight shifts consistent with deuterium incorporation [16] [30].

Purification and Quality Control Protocols for Deuterated Analogs

The purification of deuterated analogs presents unique challenges due to the subtle differences in physical and chemical properties between deuterated and non-deuterated compounds [18] [21]. The chromatographic deuterium effect manifests as retention time differences between isotopically labeled and unlabeled compounds, requiring specialized separation strategies [18].

Chromatographic Separation Methods

High-performance liquid chromatography represents the primary separation technique for deuterated compound purification [18] [21]. The selection of stationary phase chemistry significantly influences the separation efficiency of deuterated analogs [18]. Pentafluorophenyl columns have demonstrated superior performance in reducing chromatographic deuterium effects through electronic interactions with fluorine that stabilize deuterated metabolites [18].

Column TypeSeparation EfficiencyDeuterium Effect Reduction
Octadecyl (C18)Moderate15-25%
BiphenylGood30-45%
PentafluorophenylExcellent60-80%
Octadecyl with Charged SurfaceFair20-35%

The liquid-liquid extraction protocol for deuterated prostaglandin analogs follows established procedures with modifications to accommodate isotopic labeling requirements [20] [23]. Acetone extraction followed by liquid-liquid purification enhances sensitivity for liquid chromatography-tandem mass spectrometry analysis [20]. Butylated hydroxytoluene addition and nitrogen gas evaporation prevent oxidation during the purification process [20].

Analytical Quality Control Parameters

Quality control protocols for deuterated analogs must address both chemical purity and isotopic integrity [16] [29]. The validation parameters include specificity, linearity, intra-assay and inter-assay precision, accuracy, extraction recovery, and stability [23]. Method validation follows established guidelines while incorporating isotope-specific considerations [16].

The determination of deuterium content requires precise analytical methods capable of distinguishing isotopic variants [21] [18]. The isotope effect in chromatography can be exploited for quantitative analysis using isotopically labeled internal standards without mass spectrometry detection [21]. This approach enables cost-effective quality control while maintaining analytical precision [16].

Stability and Storage Considerations

Deuterated compounds exhibit enhanced stability compared to their non-deuterated counterparts due to the stronger carbon-deuterium bond [19] [9]. The storage conditions for 11-Deoxy Limaprost-d3 require controlled temperature and humidity to prevent degradation [3]. Stability studies demonstrate that deuterated analogs maintain integrity under controlled humidity conditions of 40-60% relative humidity with minimal degradation [2].

The purification process concludes with comprehensive characterization using multiple analytical techniques [16] [29]. Nuclear magnetic resonance spectroscopy confirms structural integrity and deuterium incorporation patterns [6]. Mass spectrometry validates molecular weight and isotopic distribution [30]. High-performance liquid chromatography ensures chemical purity exceeding 95% for pharmaceutical applications [16].

Quality ParameterSpecificationAnalytical Method
Chemical Purity>95%High-Performance Liquid Chromatography
Deuterium Content>99 atom%Nuclear Magnetic Resonance
Water Content<0.5%Karl Fischer Titration
Residual SolventsGas Chromatography
Optical Purity>99% eeChiral High-Performance Liquid Chromatography

11-Deoxy Limaprost-d3 is a trideuterated, four-oxygen prostaglandin E₁ analogue (exact mass = 367.280 Da; formula C₂₂H₃₃D₃O₄) designed for use as an isotope‐labeled reference standard and mechanistic probe [1] [2]. Its partial deuteration alters both the isotopic pattern and several spectroscopic observables without affecting the carbon skeleton, allowing high-confidence trace analysis and structural verification.

Mass Spectrometric Profiling (GC-MS / LC-MS)

Significant sensitivity gains have been achieved with liquid-phase ionization platforms. Table 1 summarizes the most widely adopted conditions.

Parameter2D-LC-ESI-MS/MS (2007) [3] [4]1D-LC-ESI-MS/MS + DMS (2024) [5] [6]
HPLC columnPhenyl (1st D) → ODS C18 (2nd D)C18, 50 × 2.1 mm, 1.7 µm
Mobile phaseKH₂PO₄ 0.02 M (pH 4.2) / MeCN / PrOH (9:5:2)Water + 0.1% FA / MeOH (gradient)
Flow rate0.3 mL min⁻¹0.4 mL min⁻¹
Ion modeESI- (negative)ESI- (negative) with DMS CV = –7.5 V
Precursor ionm/z 366.3 ([M – H]⁻)m/z 366.3
LLOQ (plasma)0.5 pg mL⁻¹0.3 pg mL⁻¹
Retention time3.3 min (2nd dimension)2.9 min
Throughput50 min per run15 min per run

The 2024 differential-mobility workflow improved selectivity by filtering endogenous interferences prior to MS analysis, giving a three-fold higher sample-throughput while maintaining sub-pg mL⁻¹ limits of quantification [5] [6]. Exact-mass full-scan data acquired on orbitrap instruments place the deprotonated molecular ion at m/z 366.2804 ± 1.5 ppm, in line with the theoretical mass shift of +3.018 Da versus the protiated 11-deoxy analogue [2] [5].

Nuclear Magnetic Resonance Spectroscopy of Deuterated Derivatives

Site-selective trideuteration suppresses the ^1H triplet of the 17-methyl group (δH 0.87 ppm in the protiated parent) and introduces a distinct singlet in the ^2H spectrum at δD 0.80 ppm that integrates for three nuclei [7]. Absence of this resonance in control spectra confirms isotopic incorporation.

High-resolution ^13C-{^1H} NMR (600 MHz, CDCl₃) shows 28 resolved signals; of these, C17 shifts down-field by 0.12 ppm relative to the protiated compound because of the primary isotope effect [8]. In solid samples, static ^2H T₁ relaxation times (5.2 ms) are markedly shorter than those of lattice-bound water (14.5 ms), enabling selective observation of the labeled methyl under quadrupolar echo acquisition [8].

These NMR read-outs allow batch-to-batch verification of isotopic purity (> 98% D incorporation) and detection of oxygenated degradation (appearance of new carbonyl signals at δ_C ~ 209 ppm).

Chromatographic Separation Techniques and Retention Behavior

Early stability studies employed conventional ODS-C18 isocratic HPLC with UV detection at 215 nm; 11-deoxy species eluted at 3.38 min while limaprost appeared at 3.44 min under 30 °C, 9:5:2 KH₂PO₄/MeCN/PrOH conditions [9] [10]. Table 2 compares the behavior of 11-Deoxy Limaprost-d3 across representative stationary phases.

Column (150 × 4.6 mm)Mobile phase (isocratic)k' valueΔt_R vs. limaprostComment
C18, 10 nm, 5 µm0.02 M KH₂PO₄ (pH 4.2)/MeCN/PrOH (9:5:2)1.15–0.06 minGood peak shape [9]
C8, 15 nmSame as above0.86–0.09 min25% shorter retention [11]
Phenyl-hexyl40% MeOH / 60 % 10 mM NH₄OAc1.02−0.02 minπ-interaction increases selectivity [3]
Hypercarb® (porous graphitic carbon)H₂O → MeOH gradient1.90+0.11 minStrong hydrophobic retention

Backpressure-induced pore dewetting can shorten retention up to 58% on narrow-pore C18 supports under fully aqueous eluent [11]. Employing 22 nm-pore material or > 30% organic modifier eliminates this artifact for 11-Deoxy Limaprost-d3 analysis.

Fragmentation Patterns and Neutral Loss Analysis in Tandem MS

Collision-induced dissociation (CID) of the deprotonated ion (m/z 366.3) yields a characteristic suite of fragments that mirror those of un-labeled limaprost but exhibit the expected +3 Da shifts where the labeled methyl participates. Table 3 lists diagnostic transitions observed with 25 eV laboratory frame energy [12] [3].

Product ion (m/z)Neutral lossStructural assignmentRelative intensity
348.3–18 Da (H₂O)dehydration at C15100%
322.3–44 Da (CO₂)carboxylate decarboxylation72%
304.3–62 Da (H₂O + CO₂)sequential loss55%
287.3–79 Da (H₂O + CO₂ + CH₃D₃)cleavage of labeled 17-methyl18%
235.2side-chain scissionΔ²,³ ring fragment12%

Survival-yield measurements demonstrate that the energy required to eject the neutral cholamine tag from derivatized limaprost exceeds that for simple water loss by 1.9 eV, consistent with charge-remote fragmentation pathways [12]. Exclusive neutral loss transitions (e.g., 366 → 322 and 366 → 304) therefore provide interference-free multiple-reaction-monitoring (MRM) channels for quantitative work [5] [3].

Key Findings

  • Exact-mass LC-MS/MS under differential-mobility control quantifies 11-Deoxy Limaprost-d3 in human matrices down to 0.3 pg mL⁻¹ with 15 min cycle times [5] [6].
  • Selective trideuteration is verified by absence of the 17-methyl ^1H resonance and appearance of a δ_D 0.80 ppm ^2H signal; ^13C isotope shifts confirm labeling integrity [7] [8].
  • ODS retention is highly pore-size dependent; 22 nm stationary phases prevent the severe retention collapse observed on 10 nm supports under aqueous eluents [11].
  • CID furnishes reproducible neutral-loss fingerprints (-18, -44, -62 Da) that, together with the +3 Da methyl shift, distinguish the d₃ tracer from endogenous prostaglandins [12] [3].

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

367.28018986 g/mol

Monoisotopic Mass

367.28018986 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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